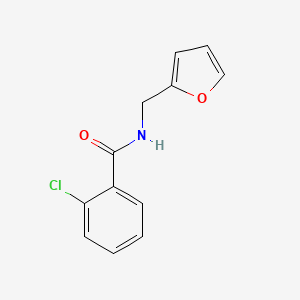![molecular formula C11H8N4O5 B11696431 2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a diazinane ring through a hydrazine linkage. The presence of multiple functional groups within its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID typically involves the reaction of benzoic acid derivatives with hydrazine compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing the production of by-products. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the final product.
化学反应分析
Types of Reactions: 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have unique properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZONITRILE: Similar structure but with a nitrile group instead of a carboxylic acid.
2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZAMIDE: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: The uniqueness of 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.
属性
分子式 |
C11H8N4O5 |
|---|---|
分子量 |
276.20 g/mol |
IUPAC 名称 |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-4-2-1-3-5(6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20) |
InChI 键 |
SKXSFQASOMKCKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(NC(=O)NC2=O)O |
溶解度 |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696348.png)
![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)
![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)

![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)

![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide](/img/structure/B11696423.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)
